Btp48C11-2cho

Description

Based on structurally analogous compounds identified in the evidence, Btp48C11-2cho likely features a polycyclic aromatic backbone substituted with halogens (e.g., bromine, chlorine) and functional groups such as boronic acids or carboxylic acids. These structural motifs are critical for applications in drug discovery (e.g., kinase inhibitors) or polymer synthesis (e.g., flame retardants) .

Properties

Molecular Formula |

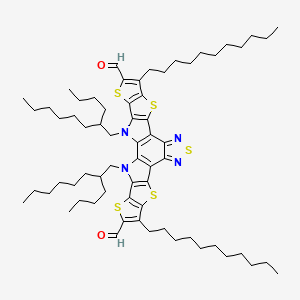

C66H98N4O2S5 |

|---|---|

Molecular Weight |

1139.8 g/mol |

IUPAC Name |

3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |

InChI |

InChI=1S/C66H98N4O2S5/c1-7-13-19-23-25-27-29-31-35-41-49-51(45-71)73-65-59-63(75-61(49)65)53-55-56(68-77-67-55)54-58(57(53)69(59)43-47(37-17-11-5)39-33-21-15-9-3)70(44-48(38-18-12-6)40-34-22-16-10-4)60-64(54)76-62-50(52(46-72)74-66(60)62)42-36-32-30-28-26-24-20-14-8-2/h45-48H,7-44H2,1-6H3 |

InChI Key |

FVXSXTAGVITFCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

BTP48C11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BTP48C11 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, BTP48C11 is explored for its potential therapeutic effects, particularly in the treatment of various diseases. Industrially, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of BTP48C11 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Compound 1: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . Moderate solubility (0.24 mg/mL) and log Po/w (partition coefficient) values ranging from 0.61 to 2.15, indicating balanced hydrophobicity . No CYP enzyme inhibition, suggesting low drug-drug interaction risk .

Compound 2: 6-Bromo-1H-indole-2-carboxylic Acid (CAS 7254-19-5)

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 240.05 g/mol

- Lower solubility (0.052 mg/mL) and higher log Po/w values, reflecting greater hydrophobicity .

Comparative Data Table

Structural and Functional Insights

Boronic Acid Derivatives (e.g., CAS 1046861-20-4) :

Indole Carboxylic Acids (e.g., CAS 7254-19-5) :

- Indole derivatives are prevalent in anticancer and anti-inflammatory agents. The bromine substitution enhances electrophilic reactivity, aiding covalent binding to biological targets .

- CYP1A2 inhibition may limit their use in polypharmacy scenarios but could be exploited for metabolic pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.